molecular formula C20H24ClN3O2 B2725893 N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954242-55-8

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Cat. No.: B2725893
CAS No.: 954242-55-8
M. Wt: 373.88
InChI Key: DPIYTUBXWCVWJZ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a dimethylaminophenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with an appropriate amine to form the chlorobenzyl intermediate.

    Coupling with Dimethylaminophenyl Propylamine: The chlorobenzyl intermediate is then coupled with 3-(4-(dimethylamino)phenyl)propylamine under suitable conditions, such as the presence of a base like triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It may be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry where it may interact with biological macromolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(3-(4-methylphenyl)propyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(3-(4-aminophenyl)propyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-14-16-7-3-4-8-18(16)21/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYTUBXWCVWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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